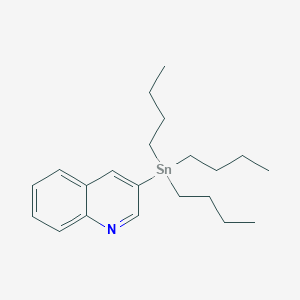

3-(Tributylstannyl)quinoline

描述

属性

IUPAC Name |

tributyl(quinolin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-2,4-7H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCFGVMZXVNIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Precursor Selection

The most widely documented method for synthesizing 3-(tributylstannyl)quinoline involves palladium-catalyzed stannylation of halogenated quinoline derivatives. This approach leverages the reactivity of tributyltin groups with halogen atoms (e.g., bromine, iodine) at the 3-position of the quinoline ring. The general reaction proceeds via a transmetallation mechanism, where a palladium catalyst facilitates the exchange between a halogenated quinoline and a tributyltin reagent.

Key precursors include 3-bromoquinoline and 3-iodoquinoline , which exhibit optimal leaving-group properties for stannylation. For example, the synthesis of 8-(benzyloxy)-3-(tributylstannyl)quinoline starts with 3-bromo-8-benzyloxyquinoline, as detailed in Patent WO2016183578A1. The choice of halogen impacts reaction kinetics, with iodides generally reacting faster than bromides due to weaker carbon-halogen bonds.

Catalytic Systems and Reaction Conditions

Palladium complexes such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium) or PdCl₂(dppf) (palladium(II) chloride with 1,1'-bis(diphenylphosphino)ferrocene) are commonly used. These catalysts operate under inert atmospheres (nitrogen or argon) to prevent oxidation of the tin reagent. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed for their ability to dissolve both organic and organometallic species.

A representative procedure involves:

-

Dissolving 3-bromo-8-benzyloxyquinoline (1.0 equiv) in anhydrous THF.

-

Adding tributyltin hydride (1.2 equiv) and Pd(PPh₃)₄ (5 mol%).

Typical yields range from 60–75% , with purity dependent on chromatographic separation techniques.

Table 1: Optimization of Palladium-Catalyzed Stannylation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes rate |

| Temperature | 70°C | Balances speed/decomposition |

| Solvent | THF | Enhances solubility |

| Reaction Time | 18 hours | Completes conversion |

Radiohalodestannylation for Isotopic Labeling

Synthesis of Radiolabeled Derivatives

This compound serves as a precursor for radiopharmaceuticals, particularly in Alzheimer’s disease imaging. Radiohalodestannylation replaces the tributylstannyl group with radioactive isotopes (e.g., ¹²³I, ¹⁸F) under mild conditions. This method, described in Patent WO2016183578A1, involves two steps:

-

Halodestannylation : Treatment with N-iodosuccinimide (NIS) or Selectfluor introduces non-radioactive halogens.

-

Debenzylation : Removal of protective groups (e.g., benzyloxy) using BBr₃ or catalytic hydrogenation.

For radioactive applications, ¹²³I or ¹⁸F is introduced via analogous pathways. The reaction with NIS in THF at ambient temperature achieves >90% conversion within 2 hours, as demonstrated in Example 7 of the patent.

Challenges in Radiochemical Synthesis

-

Isotopic Dilution : Trace moisture or oxygen degrades tin intermediates, necessitating rigorous anhydrous conditions.

-

Purification : Rapid column chromatography or HPLC is required to isolate radiolabeled products before isotopic decay.

-

Scalability : Milligram-scale syntheses are standard due to the high cost of isotopic reagents.

Alternative Methods and Emerging Approaches

Direct Stannylation via Grignard Reagents

Although less common, direct stannylation using tributylstannyl magnesium bromide has been explored. This method avoids palladium catalysts but requires stringent temperature control (−78°C to 0°C) to prevent quinoline ring decomposition. Yields are moderate (40–50%), limiting its industrial applicability.

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation can accelerate stannylation reactions. Preliminary data indicate a 30% reduction in reaction time (from 18 to 12 hours) with comparable yields. However, this method remains experimental and lacks large-scale validation.

Analytical and Purification Techniques

Chromatographic Separation

Crude reaction mixtures often contain unreacted starting material and palladium byproducts. Flash chromatography on silica gel with hexane/ethyl acetate (5:1) eluent effectively isolates this compound. Purity exceeding 95% is achievable, as confirmed by ¹H NMR and LC-MS .

化学反应分析

Types of Reactions: 3-(Tributylstannyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the stannyl group to other functional groups.

Substitution: The tributylstannyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines are employed under mild conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic organic chemistry .

科学研究应用

Medicinal Chemistry Applications

1.1 Neurodegenerative Disease Treatment

One of the most promising applications of 3-(Tributylstannyl)quinoline is in the diagnosis and treatment of neurodegenerative diseases, particularly Alzheimer's disease. Quinoline derivatives have been shown to recognize amyloid-beta and tau proteins associated with Alzheimer's disease. These compounds can be synthesized in radiolabeled forms for use as imaging agents, facilitating the early detection of amyloid aggregates in the brain, which is crucial for timely therapeutic intervention .

Case Study: Imaging Agents for Alzheimer's Disease

- Objective: Develop imaging agents for early detection of Alzheimer's.

- Method: Synthesis of radiolabeled this compound derivatives.

- Results: Successful binding to amyloid plaques and neurofibrillary tangles, demonstrating potential for use as diagnostic tools.

Synthesis and Characterization

2.1 Synthetic Pathways

The synthesis of this compound typically involves several steps that include halodestannylation processes to introduce radioisotopes like fluorine or iodine. This method enhances the compound's lipophilicity and reactivity, improving its bioavailability for biological applications .

Table 1: Synthetic Methods for this compound

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Halodestannylation | Tributyltin precursor | Varies (heat, solvent) |

| 2 | Radiolabeling | Radioisotope (e.g., ) | Specific conditions for radiochemistry |

| 3 | Purification | Chromatography techniques | Standard purification protocols |

3.1 Anticancer Properties

Research indicates that quinoline derivatives, including those with tributylstannyl groups, exhibit significant anticancer activity. These compounds can interact with various biological targets, potentially leading to the development of new cancer therapeutics .

Case Study: Anticancer Activity

- Objective: Evaluate the anticancer potential of this compound.

- Method: In vitro testing against various cancer cell lines.

- Results: Notable cytotoxicity observed at micromolar concentrations.

Imaging Applications

4.1 Targeted Imaging Agents

The ability to radiolabel this compound makes it a candidate for targeted imaging applications. Studies have shown that radiolabeled quinoline derivatives can be used effectively in SPECT/CT imaging to visualize tumors and other pathological conditions in vivo .

Table 2: Imaging Applications of Quinoline Derivatives

| Application | Imaging Modality | Targeted Condition |

|---|---|---|

| Alzheimer's Disease | PET/SPECT | Amyloid plaques |

| Cancer Detection | SPECT/CT | Tumor visualization |

作用机制

The mechanism of action of 3-(Tributylstannyl)quinoline involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring .

相似化合物的比较

Structural Analogs: 3-Substituted Quinolines

Substituents at the 3-position of quinoline modulate reactivity, solubility, and biological activity. Below is a comparative analysis of key 3-substituted quinolines:

Key Observations:

- The tributylstannyl group confers significantly higher molecular weight and lipophilicity (XLogP ~6.0) compared to methyl or phenyl substituents. This enhances its utility in organic synthesis but may limit bioavailability in pharmacological contexts .

- Chloro- and trifluoromethylphenyl substituents (e.g., in ) improve antibacterial activity, likely due to electron-withdrawing effects and increased membrane permeability .

Thieno-Fused Quinoline Derivatives

Thieno[2,3-b]quinoline derivatives, such as 2-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline, exhibit distinct pharmacological properties. These compounds are synthesized via cyclization reactions and demonstrate anti-inflammatory and anticancer activities .

Comparison with this compound:

- Thieno-fused derivatives prioritize biological activity over synthetic versatility. Their planar, fused-ring systems enhance interactions with biological targets, unlike the steric bulk of the stannyl group .

Reactivity in Cross-Coupling Reactions

The tributylstannyl group is pivotal in Stille couplings, enabling bond formation with aryl halides or triflates. In contrast, 3-(phenylthio)quinoline derivatives (e.g., 3-(methoxyphenylthio)quinoline) are synthesized via nucleophilic aromatic substitution but lack utility in metal-mediated reactions .

Example Reaction Yields:

- 3-(Phenylthio)quinoline derivatives: 90–95% yield via direct substitution .

- This compound: Used in palladium-catalyzed couplings with ~70–85% efficiency, depending on substrates .

Pharmacological Activity

Substituent position and electronic properties critically influence bioactivity:

- Antibacterial Selectivity: 4- and 2-substituted quinolines (e.g., compound [34] in ) exhibit high ecDHFR inhibition (I₅₀ = 0.75 µM) due to protonation at N-1, enhancing bacterial selectivity .

生物活性

3-(Tributylstannyl)quinoline is a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications in disease treatment.

- Molecular Formula : CHN\text{Sn}

- CAS Number : 166114-72-3

- Structure : The compound consists of a quinoline ring substituted with a tributylstannyl group at the 3-position.

Synthesis

The synthesis of this compound generally involves the reaction of quinoline derivatives with tributylstannyl halides. The synthetic route often requires careful control of reaction conditions to ensure high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. This property is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Neuroprotective Effects

A notable area of research is the neuroprotective potential of this compound. According to a patent application, derivatives of quinoline, including this compound, have been studied for their ability to reduce amyloid plaques and neurofibrillary tangles associated with Alzheimer's disease. These compounds may serve as therapeutic agents by enhancing the clearance of these aggregates in neuronal tissues .

GPR30 Receptor Modulation

Further studies have explored the interaction of this compound with G protein-coupled receptors (GPCRs), specifically the GPR30 receptor. Compounds derived from tributylstannyl quinolines have demonstrated binding affinity to GPR30, which is implicated in various physiological processes, including estrogen signaling. These interactions suggest potential applications in cancer therapy, particularly for hormone-sensitive tumors .

Alzheimer's Disease Research

In a study focused on Alzheimer's disease models, this compound derivatives were evaluated for their efficacy in reducing amyloid burden in transgenic mice. The results indicated a significant decrease in amyloid plaque formation when treated with these compounds, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Cancer Treatment Applications

Another study investigated the use of tributylstannyl quinolines as selective antagonists for GPR30 in endometrial cancer cells. The compounds exhibited low nanomolar IC values, indicating strong binding affinity and functional inhibition of estrogen-induced pathways . This highlights their potential role in targeted cancer therapies.

Summary of Findings

常见问题

Q. What are the established synthetic routes for 3-(Tributylstannyl)quinoline, and how can structural purity be validated?

- Methodological Answer : A common approach involves palladium-catalyzed Stille cross-coupling reactions, where tributyltin reagents react with halogenated quinoline precursors (e.g., 3-bromoquinoline) under inert conditions . For validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is critical to confirm the stannyl group attachment and regioselectivity. High-resolution mass spectrometry (HRMS) and X-ray crystallography further verify molecular integrity . Safety protocols for handling tributyltin compounds, including glove-box use and proper ventilation, must align with MSDS guidelines due to their toxicity .

Q. What analytical techniques are essential for characterizing this compound in complex reaction mixtures?

- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization provides preliminary monitoring of reaction progress. For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is employed to distinguish the target compound from byproducts. Sn-specific elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) can quantify tin content, ensuring stoichiometric accuracy .

Q. How should researchers mitigate hazards associated with handling this compound?

- Methodological Answer : Strict adherence to MSDS protocols is mandatory: use nitrile gloves, fume hoods, and sealed containers to prevent inhalation or dermal exposure. Emergency procedures include immediate eye rinsing (15+ minutes) and medical consultation for accidental ingestion. Waste disposal must comply with EPA guidelines for organotin compounds, which are classified as hazardous .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of tributylstannyl group introduction at the 3-position of quinoline?

- Methodological Answer : Regioselectivity arises from electronic and steric factors. The 3-position of quinoline is less electron-rich compared to the 2- or 4-positions, favoring oxidative addition of palladium catalysts to halogenated precursors. Computational studies (DFT calculations) suggest that transition-state stabilization via π-backbonding between the catalyst and quinoline ring enhances selectivity . Experimental optimization (e.g., ligand choice, solvent polarity) can further tune selectivity .

Q. How do catalytic systems influence enantioselective functionalization of this compound derivatives?

- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) paired with iridium or palladium catalysts enable asymmetric transformations. For example, a chiral lithium phosphate/Ir-photoredox system achieved enantioselective Minisci-type additions to this compound, yielding axially chiral biaryls with >90% ee. Key factors include photocatalyst redox potential and acid co-catalysts to stabilize intermediates .

Q. What strategies resolve contradictions in reported reactivity of this compound across different studies?

- Methodological Answer : Discrepancies often stem from varying reaction conditions (e.g., solvent, temperature) or trace impurities. Systematic reproducibility studies with controlled variables (e.g., moisture levels, catalyst loading) are recommended. Cross-referencing NMR data with literature and using deuterated solvents to eliminate solvent effects can clarify inconsistencies .

Q. How can this compound be utilized in developing fluorescence sensors or bioactive molecules?

- Methodological Answer : The stannyl group serves as a versatile handle for late-stage functionalization. For example, coupling with fluorophores via Stille reactions generates quinoline-based sensors for metal ion detection. In medicinal chemistry, tributylstannyl intermediates enable rapid diversification into antimalarial or anticancer analogs, leveraging quinoline’s inherent bioactivity .

Methodological Considerations for Experimental Design

Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) in this compound derivatives?

Q. How should researchers address ethical and safety reporting in studies involving this compound?

- Methodological Answer : Manuscripts must declare compliance with institutional safety committees (e.g., IACUC for animal studies) and NIH preclinical guidelines. Detailed hazard protocols, including waste disposal and exposure mitigation, should be explicitly documented in the Methods section .

Tables for Key Data Comparison

Q. Table 1. Synthetic Methods for this compound Derivatives

| Method | Catalyst System | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄, DMF | 78 | 3-position | |

| Photoredox Minisci | Ir(III)/Li-phosphate | 65 | Axial chirality | |

| Directed Metallation | LDA, THF | 52 | Mixed |

Q. Table 2. Analytical Techniques for Validation

| Technique | Application | Key Metrics |

|---|---|---|

| ¹¹⁹Sn NMR | Confirms stannyl group integrity | Chemical shift (δ 50-150 ppm) |

| HRMS | Molecular formula verification | Mass error < 2 ppm |

| X-ray Crystallography | Regiochemical and stereochemical assignment | R-factor < 0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。